molecular formula C15H27NO5 B14911005 Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Cat. No.: B14911005
M. Wt: 301.38 g/mol
InChI Key: LLCBEQDRBSVJEG-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 It is characterized by a cyclooctene ring attached to a carbamate group, which is further linked to a triethylene glycol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate typically involves the reaction of cyclooct-4-en-1-ol with a suitable carbamoyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The triethylene glycol chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is unique due to its specific combination of a cyclooctene ring and a triethylene glycol chain. This structure imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H27NO5/c17-9-11-20-13-12-19-10-8-16-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14,17H,3-13H2,(H,16,18)/b2-1-

InChI Key

LLCBEQDRBSVJEG-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCO

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.